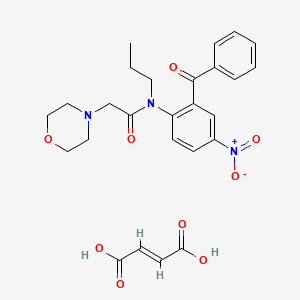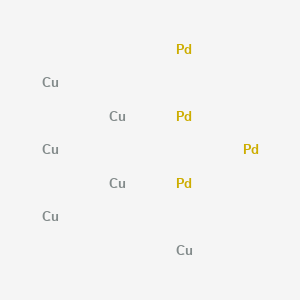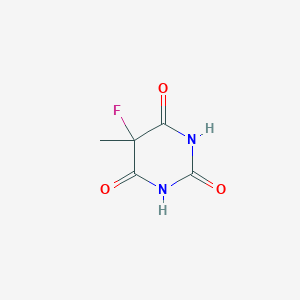
5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Fluorinated pyrimidines are of significant interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the introduction of a fluorine atom and a methyl group into the pyrimidine ring. Common synthetic routes may include:
Halogenation: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrimidines, while oxidation and reduction could lead to different oxidation states of the compound.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in designing antiviral or anticancer agents.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific interactions with biological targets. Generally, fluorinated pyrimidines can inhibit enzymes involved in DNA synthesis or repair, leading to potential anticancer or antiviral effects. The molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.
5-Methylcytosine: A methylated pyrimidine involved in epigenetic regulation.
Uniqueness
5-Fluoro-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of both fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may offer distinct advantages in terms of stability, selectivity, and potency in various applications.
特性
CAS番号 |
83049-84-7 |
|---|---|
分子式 |
C5H5FN2O3 |
分子量 |
160.10 g/mol |
IUPAC名 |
5-fluoro-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C5H5FN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h1H3,(H2,7,8,9,10,11) |
InChIキー |
OLLCTEYXYBJDOC-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NC(=O)NC1=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


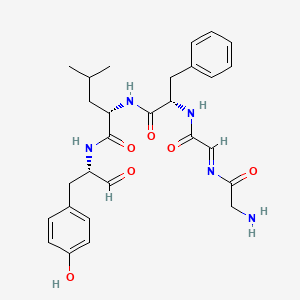
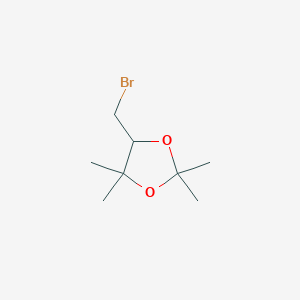
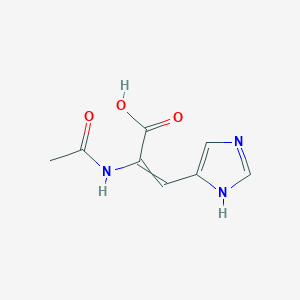
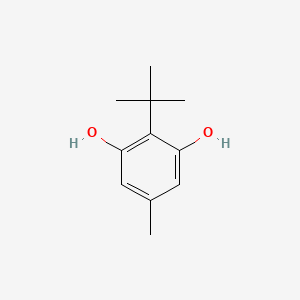
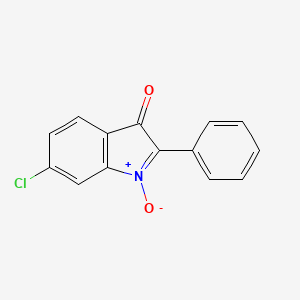
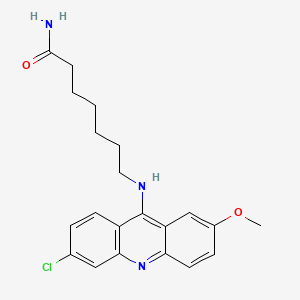


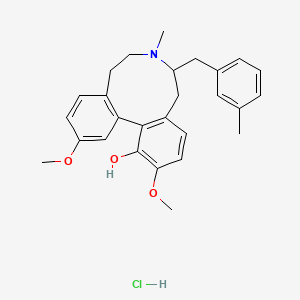
![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)
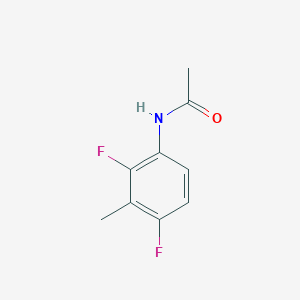
![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
